molecular formula C6H10N2O B3029563 (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 700376-57-4

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No. B3029563
M. Wt: 126.16
InChI Key: MCEWPPMUTVLMJG-WDCZJNDASA-N
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Description

“(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide” is a chemical compound with the molecular formula C6H10N2O . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of research for its stereoselective and scalable synthesis. A study by (Wang et al., 2013) highlights a method for synthesizing a variant of this compound, emphasizing the importance of controlling stereoselectivity in the cyclopropanation step.
  • Research by (Benoît de Carné-Carnavalet et al., 2013) explores a three-step sequence involving Sonogashira coupling for the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from related compounds.

Therapeutic Applications

  • A study conducted by (Jung Hyun Kim et al., 2016) investigated the use of azabicyclo[3.1.0]hexane derivatives as inhibitors of T-type calcium channels for neuropathic pain treatment.
  • The analgesic potential of 1-aryl-3-azabicyclo[3.1.0]hexanes, closely related to (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide, was explored by (Epstein et al., 1981).

Applications in Material Science and Other Fields

  • The study by (Gensini et al., 2002) presents a synthesis method for compounds with a 3-azabicyclo[3.1.0]hexane skeleton, highlighting the versatility of this structure in various applications, including material science.
  • Another research focus is the use of azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of biologically active compounds, as discussed by (Jida et al., 2007), demonstrating the compound's role in facilitating the synthesis of pharmacologically active products.

properties

IUPAC Name

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)/t3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWPPMUTVLMJG-WDCZJNDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680031
Record name (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

CAS RN

700376-57-4
Record name (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 2
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 4
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 5
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 6
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

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